

Physicochemical properties of 4-Chloro-6,8-difluoroquinoline

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Compound of Interest

Compound Name: 4-Chloro-6,8-difluoroquinoline

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An In-depth Technical Guide to the Physicochemical Properties of **4-Chloro-6,8-difluoroquinoline**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

4-Chloro-6,8-difluoroquinoline is a halogenated heterocyclic compound that has emerged as a critical intermediate in the landscape of organic synthesis. Its quinoline core is a prevalent motif in a multitude of biologically active molecules, and the strategic placement of chloro and fluoro substituents imparts unique reactivity and properties.^[1] This guide offers a comprehensive exploration of the core physicochemical properties of **4-Chloro-6,8-difluoroquinoline**, providing both established data and field-proven experimental methodologies. Understanding these characteristics is paramount for its effective utilization in drug discovery, materials science, and advanced chemical synthesis.^[1]

The chlorine atom at the C4 position is a key reactive site, highly susceptible to nucleophilic aromatic substitution (S_NAr), allowing for the facile introduction of various functional groups. The fluorine atoms at the C6 and C8 positions significantly modulate the electronic properties of the quinoline ring system, influencing factors such as pK_a, metabolic stability, and binding interactions of its derivatives. This makes **4-Chloro-6,8-difluoroquinoline** an indispensable tool for chemists aiming to synthesize novel compounds for targeted cancer therapies, potent antivirals, and advanced materials for applications like organic light-emitting diodes (OLEDs).^[1]

Chemical Identity and Structural Characteristics

- Chemical Name: **4-Chloro-6,8-difluoroquinoline**
- CAS Number: 239463-89-9[2]
- Molecular Formula: C₉H₄ClF₂N[2]
- Molecular Weight: 199.58 g/mol [2]

Caption: Chemical structure of **4-Chloro-6,8-difluoroquinoline**.

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical data for **4-Chloro-6,8-difluoroquinoline**, providing a quick reference for laboratory applications.

Property	Value	Source
Appearance	White solid	[2]
Melting Point	161-165 °C	[2]
Boiling Point	256.9 ± 35.0 °C (Predicted)	[2]
Density	1.455 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Data not available; expected to be soluble in common organic solvents like DCM, chloroform, and ethyl acetate.	N/A
Storage Condition	Sealed in dry, Store in Refrigerator (2 to 8 °C)	[2]

In-Depth Analysis and Experimental Protocols

Melting Point: A Criterion for Purity

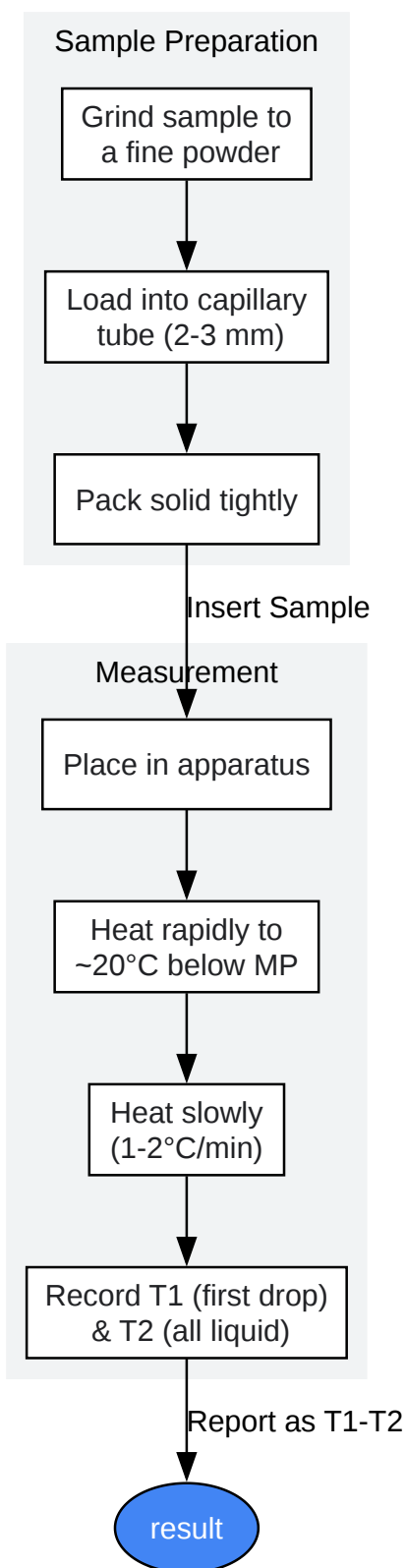
The melting point is a fundamental thermal property, and its range provides a reliable indication of sample purity. A sharp melting range, as reported for this compound (161-165 °C), is

characteristic of a pure crystalline solid.[2] Impurities typically cause a depression and broadening of the melting range.

Causality in Experimental Choice: The capillary method is the gold standard for melting point determination due to its requirement for minimal sample quantity, high accuracy, and the ability to observe the melting process directly.[3] The choice of a slow heating rate (1-2 °C/minute) near the expected melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thus preventing an overestimation of the melting temperature.[4]

Protocol: Capillary Melting Point Determination

- Sample Preparation: Ensure the **4-Chloro-6,8-difluoroquinoline** sample is a fine, dry powder.[4] Tap the open end of a glass capillary tube into the sample to collect a small amount.[5]
- Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[4][5] Proper packing is essential for uniform heat transfer.[5]
- Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).[5]
- Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range.
- Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to about 15-20 °C below the expected melting point (approx. 140 °C).[5]
- Slow Heating: Decrease the heating rate to 1-2 °C per minute.[4]
- Observation: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.



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Caption: Workflow for Melting Point Determination.

Boiling and Sublimation

The predicted boiling point of 256.9 °C suggests that **4-Chloro-6,8-difluoroquinoline** is a relatively non-volatile solid at room temperature.[2] It is important to note that this value is computationally predicted, as experimental determination can be complicated by potential sublimation or decomposition at high temperatures under atmospheric pressure. For high-purity applications, purification via sublimation under reduced pressure may be a viable strategy.

Solubility Profile

While quantitative solubility data is not readily published, the chemical structure provides strong indicators of its likely behavior. As a poly-halogenated aromatic heterocycle, **4-Chloro-6,8-difluoroquinoline** is expected to be hydrophobic. It is predicted to have poor solubility in water but good solubility in common, moderately polar to nonpolar organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).

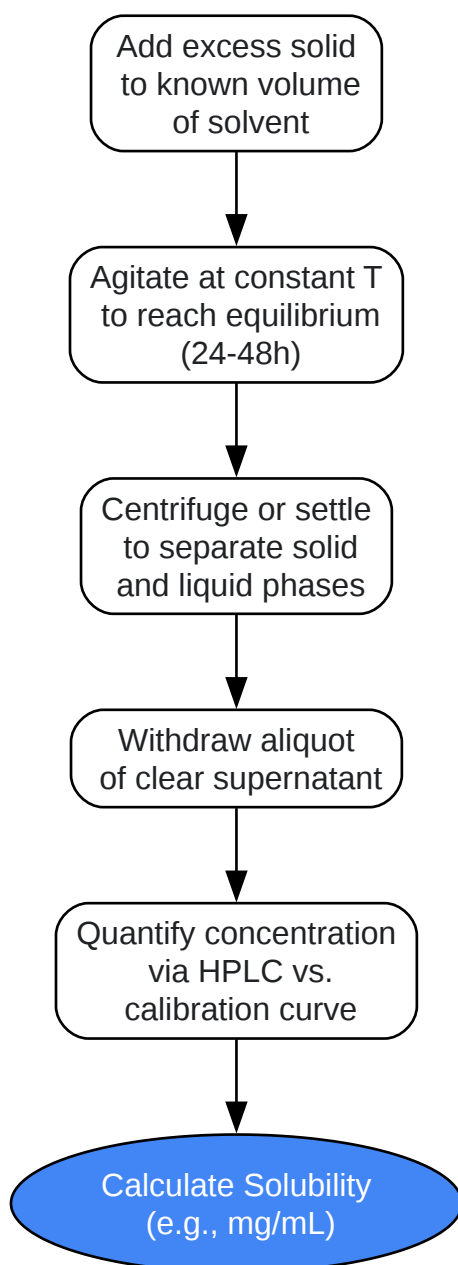
Trustworthy Protocol: Shake-Flask Method for Solubility Determination

This protocol provides a reliable system for determining the solubility of a compound in a given solvent.

- **Preparation:** Add an excess amount of **4-Chloro-6,8-difluoroquinoline** to a known volume of the solvent of interest (e.g., 10 mL) in a sealed vial. The presence of undissolved solid is essential.
- **Equilibration:** Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the vial to stand, or centrifuge it, to let the undissolved solid settle completely.
- **Sampling:** Carefully extract a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred.
- **Quantification:** Determine the concentration of the solute in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV

detector, by comparing the response to a calibration curve prepared with known concentrations.

- Calculation: Calculate the solubility in units such as mg/mL or mol/L.



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Caption: Workflow for Shake-Flask Solubility Determination.

Spectral Properties: A Fingerprint for Identification

Although specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectral features, which are invaluable for reaction monitoring and quality control.

- ^1H NMR: The spectrum will show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with each other and with the fluorine atoms ($n\text{JH-F}$ coupling).
- ^{13}C NMR: The spectrum should display 9 distinct signals for the 9 carbon atoms. The carbons bonded to the electronegative F, Cl, and N atoms will be shifted downfield. C-F coupling ($n\text{JC-F}$) will be observable, often as doublets, which is a key diagnostic feature.
- ^{19}F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at the C6 and C8 positions.
- Mass Spectrometry (MS): In an ESI-MS or EI-MS spectrum, the molecular ion peak $[\text{M}]^+$ will be readily identifiable. A key feature will be the isotopic pattern characteristic of a monochlorinated compound: two peaks, $[\text{M}]^+$ and $[\text{M}+2]^+$, with a relative intensity ratio of approximately 3:1.

Reactivity and Synthetic Utility

The primary utility of **4-Chloro-6,8-difluoroquinoline** stems from its reactivity in Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$) reactions. The electron-withdrawing nature of the quinoline nitrogen and the fluorine substituents activates the C4 position, making the chloro group an excellent leaving group. This allows for the straightforward synthesis of diverse 4-substituted quinoline derivatives by reacting it with various nucleophiles such as amines, alcohols, and thiols.^[6] This regioselectivity is a cornerstone of its application in medicinal chemistry.^[7]

Caption: General $\text{S}_{\text{N}}\text{Ar}$ reaction at the C4 position.

Safety and Handling

Based on data for similar compounds and vendor information, **4-Chloro-6,8-difluoroquinoline** should be handled with care.

- Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2]
- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8 °C.[2] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-6,8-difluoroquinoline is a high-value chemical intermediate with well-defined physicochemical properties. Its solid nature, distinct melting point, and predictable reactivity make it a reliable building block for complex molecular synthesis. A thorough understanding of its characteristics, from its thermal behavior and solubility to its spectral fingerprints and chemical reactivity, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced functional materials.

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